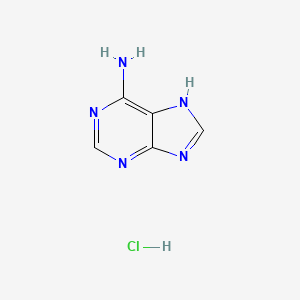
Adenine hydrochloride
概述
描述
Adenine hydrochloride is a chemical compound derived from adenine, a purine nucleobase. It is a white to light yellow crystalline powder that is soluble in water. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA, playing a crucial role in cellular respiration and protein synthesis. This compound is often used in scientific research and various industrial applications due to its biochemical significance.
准备方法
Synthetic Routes and Reaction Conditions
Adenine hydrochloride can be synthesized through several methods. One common method involves the reaction of adenine with hydrochloric acid. Adenine is dissolved in a suitable solvent, such as water or ethanol, and hydrochloric acid is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the reaction of adenine with hydrochloric acid under controlled conditions to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound.
化学反应分析
Types of Reactions
Adenine hydrochloride undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative damage product in DNA.
Reduction: Reduction reactions involving adenine are less common but can occur under specific conditions.
Substitution: Adenine can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under specific conditions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 8-oxoadenine
Reduction: Reduced adenine derivatives
Substitution: Various adenine derivatives depending on the nucleophile used
科学研究应用
Adenine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of adenine derivatives.
Biology: Plays a crucial role in the study of nucleic acids, DNA, and RNA. It is used in experiments involving DNA replication, transcription, and repair.
Medicine: Used in the development of pharmaceuticals and as a component in certain medications. It is also used in the study of metabolic pathways and enzyme functions.
Industry: Used in the production of coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration and energy production.
作用机制
Adenine hydrochloride exerts its effects through its role as a nucleobase in DNA and RNA. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Adenine derivatives such as adenosine triphosphate (ATP) play a crucial role in cellular metabolism by transferring chemical energy between reactions. Adenine also forms part of coenzymes like NAD and FAD, which are involved in various metabolic pathways.
相似化合物的比较
Adenine hydrochloride can be compared with other purine nucleobases and their derivatives, such as:
Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative that is an intermediate in the synthesis of adenine and guanine.
Xanthine: A purine base found in most human body tissues and fluids, as well as in other organisms.
Uniqueness
This compound is unique due to its specific role in the formation of adenosine and its derivatives, which are essential for cellular energy transfer and metabolic processes. Its ability to form stable hydrogen bonds with thymine in DNA and uracil in RNA also distinguishes it from other nucleobases.
属性
IUPAC Name |
7H-purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDQSWZQXDUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52997-46-3 | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10883907 | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Adenine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2922-28-3, 22177-51-1 | |
| Record name | Adenine, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22177-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-adenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364H11M7OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the tautomeric stability of adenine change upon forming adenine hydrochloride?
A1: [] The tautomeric equilibrium shifts from the aminic form, favored in neutral adenine, toward the iminic or iminic-derived form in this compound. This shift is evident in the Raman and IR spectra of these compounds.
Q2: What are the potential implications of this tautomeric shift on the biological activity of this compound?
A2: [] The shift to the iminic form could alter the hydrogen-bonding capabilities of this compound compared to neutral adenine. This altered hydrogen bonding might lead to deviations from the canonical Watson-Crick base pairing, potentially explaining the mutagenic and carcinogenic effects observed with this compound.
Q3: Does Adenosine, a molecule derived from adenine, play a role in regulating smooth muscle cell growth?
A3: [] Yes, studies show that adenosine, produced by smooth muscle cells, can inhibit their own proliferation, suggesting a potential autocrine regulatory mechanism.
Q4: What is the molecular formula of this compound?
A4: The molecular formula of this compound is C5H6N5Cl.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 167.59 g/mol.
Q6: What spectroscopic techniques are helpful in characterizing the structure of this compound?
A6: [, , , ] Raman, Infrared (IR), and X-ray diffraction spectroscopy have been used to characterize this compound. These techniques provide information about bond lengths, angles, vibrational frequencies, and electron density distribution within the molecule.
Q7: How does metal binding, specifically to Zinc, impact the structure of adenine?
A7: [, ] Metal binding, particularly to Zinc, significantly perturbs bond lengths and angles within the imidazole ring of adenine. Additionally, the electron density distribution is altered, with a noticeable change in the electrostatic potential around the molecule.
A7: This question cannot be answered from the provided research papers.
A7: This question cannot be answered from the provided research papers.
A7: This question cannot be answered from the provided research papers.
Q8: How does the methylation of adenine at the N1 position influence its biological activity?
A10: [] Methylation at the N1 position, as seen in 1-methyladenine and its hydrochloride salt, further promotes the iminic tautomer, suggesting increased potential for non-canonical base pairing and explaining the observed differences in mutagenic and carcinogenic activities compared to unmethylated adenine.
Q9: How does inhibiting adenosine deaminase (ADA) affect adenosine levels and what are the implications in the context of chondrocyte responses to inflammation?
A11: [] Inhibiting ADA with EHNA leads to increased accumulation of extracellular adenosine by equine articular chondrocytes. This accumulation, along with the natural release of adenosine in response to the inflammatory stimulus LPS, suggests that adenosine might play a role in regulating chondrocyte response to inflammation and tissue damage.
Q10: Does inhibiting adenosine kinase impact the protective effects of adenosine and inosine in rat astrocyte cultures subjected to oxygen and glucose deprivation?
A12: [] Yes, using the adenosine kinase inhibitor dipyridamole reduced the protective effects of both adenosine and inosine, suggesting that adenosine kinase activity contributes to their ability to protect astrocytes from injury during oxygen and glucose deprivation.
A10: This question cannot be answered from the provided research papers.
A10: This question cannot be answered from the provided research papers.
Q11: What is the primary route of metabolism for the antiviral agent 6-methoxypurine arabinoside (ara-M) in rats and monkeys?
A15: [] Ara-M is primarily metabolized to hypoxanthine arabinoside (ara-H) in both rats and monkeys. This metabolic conversion significantly impacts its oral bioavailability, making it less suitable for oral administration.
Q12: How do adenosine deaminase inhibitors like erythro-9-(2-hydroxy-3-nonyl)this compound (EHNA) impact the pharmacokinetics of ara-M?
A16: [] Pretreating rats with EHNA, an ADA inhibitor, significantly reduces the metabolism of ara-M. This effect highlights the significant role of adenosine deaminase in the biotransformation of ara-M.
Q13: Does inhibiting adenosine deaminase offer a potential therapeutic strategy for treating inflammatory bowel disorders?
A18: [] Yes, studies using rat models of colitis suggest that inhibiting adenosine deaminase with compounds like EHNA or the novel inhibitor APP can significantly reduce both local and systemic inflammation, highlighting a potential therapeutic avenue for inflammatory bowel diseases.
Q14: What role does the A2B adenosine receptor play in adenosine-mediated stimulation of ciliary beat frequency (CBF) in airway epithelial cells?
A19: [] Studies using knockout mice models demonstrate that the A2B adenosine receptor is essential for adenosine-mediated stimulation of CBF. This stimulation appears to be mediated through a pathway involving cAMP and protein kinase A (PKA).
Q15: Does adenosine play a role in regulating somatostatin release in the stomach, and if so, which receptors are involved?
A20: [] Yes, adenosine displays a dual action on somatostatin release in the mouse stomach. Higher concentrations of adenosine stimulate release through the A2A receptor, while lower concentrations inhibit release through the A1 receptor.
Q16: Can adenosine influence the expression of rod opsin mRNA in tiger salamanders, and if so, what is the underlying mechanism?
A21: [] Yes, adenosine, likely acting through the A2a receptor, inhibits rod opsin mRNA expression in tiger salamanders. This inhibition is thought to occur through the stimulation of adenylate cyclase activity.
A16: This question cannot be answered from the provided research papers.
A16: This question cannot be answered from the provided research papers.
A16: This question cannot be answered from the provided research papers.
A16: This question cannot be answered from the provided research papers.
Q17: What analytical technique was used to determine the concentrations of cordycepin and its metabolite 3′-deoxyinosine in rat blood?
A26: [] Ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry was used to determine the concentrations of cordycepin and its metabolite.
Q18: What method is commonly used to measure bicarbonate secretion in isolated stomach tissues?
A27: [] The pH-stat method is commonly employed to measure bicarbonate secretion in isolated stomach tissues. This method involves titrating the mucosal side of the tissue with HCl to maintain a constant pH, allowing for the quantification of bicarbonate secretion.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
A18: This question cannot be answered from the provided research papers.
Q19: What was a significant early finding regarding the crystal structure of this compound?
A39: [] Early X-ray diffraction studies established that the adenine molecule in this compound exists in a planar conformation. This finding was crucial for understanding the molecule's structure and its potential for interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
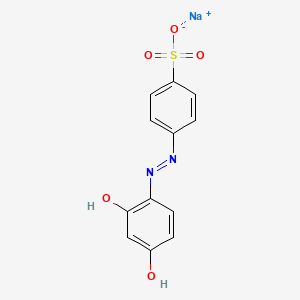
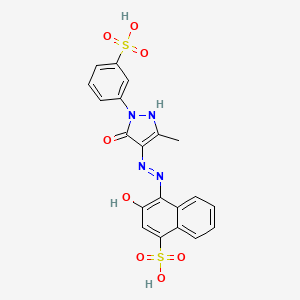


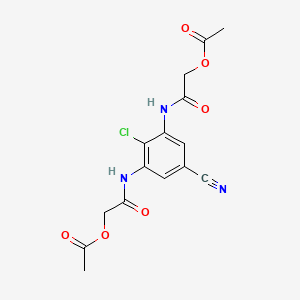
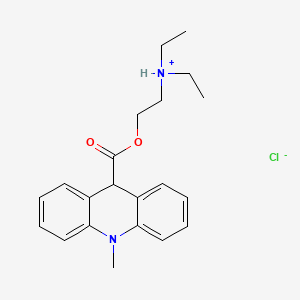

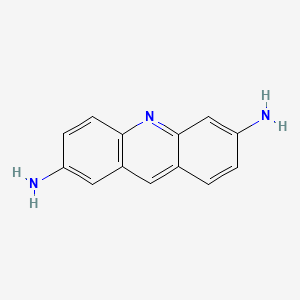
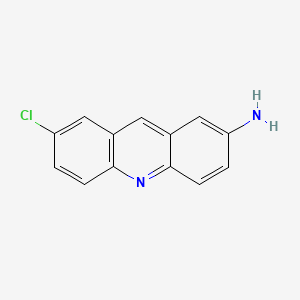
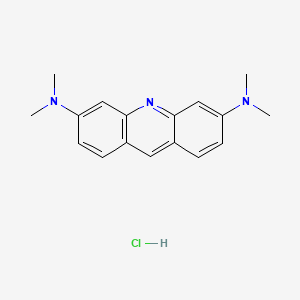
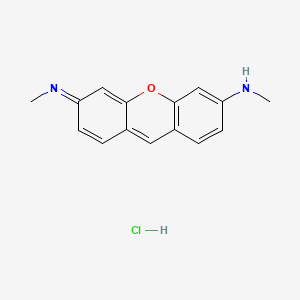
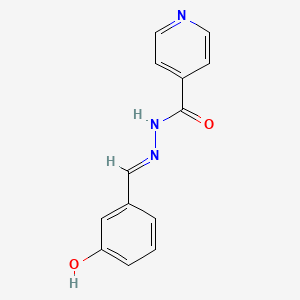

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
